molecular formula C16H17N3O2 B2928073 N'-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide CAS No. 331637-23-1

N'-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No. B2928073
M. Wt: 283.331
InChI Key: WJPNGVCIVGYLHD-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that has recently gained significant attention in the field of scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which has been implicated in various diseases, including cancer. The purpose of

Scientific Research Applications

Synthesis and Material Properties

  • New aromatic polyamides containing n-alkylphenylimide units, synthesized through polyamidation, show enhanced thermal stability and excellent solubility due to the presence of thermally stable pendent imido groups and internally plasticizing n-alkyl chains. These polymers have glass transition temperatures between 225 and 285°C and are amorphous with typical layered structures formed by n-alkyl side chains (Choi & Jung, 2004).

Crystal Chemistry

  • The synthesis, characterization, and crystal chemistry of related compounds, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, reveal important intermolecular interactions, with structures compared to closely related structures and analyzed through X-ray diffraction and molecular orbital and crystal packing calculations (Malone et al., 1997).

Pharmacological Activity

  • Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones related to the compound, involving cyclocondensation and antidepressant activity assessment, have been conducted. These studies confirmed the 2-azetidinone skeleton's potential as a CNS active agent (Thomas et al., 2016).

FT-IR, UV-visible, and X-ray Studies

  • Studies on complexes of pyridine N-oxides with pentachlorophenol, involving FT-IR spectra, UV-visible spectra, and X-ray analysis, provide insights into the interactions and structure of related complexes (Dega-Szafran et al., 1995).

Structural Characterization

  • The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, showing different orientations of pyridine and benzene rings in the crystal structures, have been carried out to understand the structural variation in these compounds (Artheswari et al., 2019).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-3-4-14(9-12(11)2)19-16(21)15(20)18-10-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNGVCIVGYLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide

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